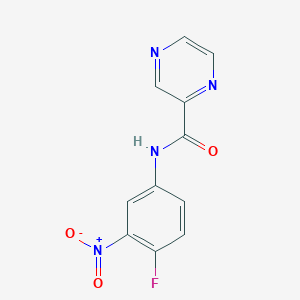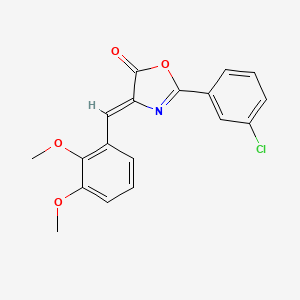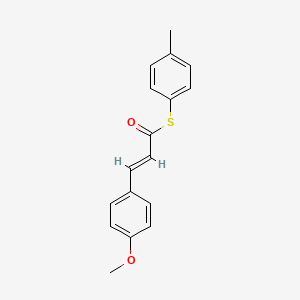
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole
Descripción general
Descripción
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-5-(methylthio)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family, which is known for its diverse range of biological activities.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
- A study by Moreno-Fuquen et al. (2019) explored the regioselective synthesis of heterocyclic amides involving 1,2,4-triazole derivatives. They developed a catalyst- and solvent-free approach for the synthesis of these compounds, with potential applications in organic synthesis and pharmaceuticals (Moreno-Fuquen et al., 2019).
Cholinesterase Inhibitors
- Arfan et al. (2018) synthesized S-alkylated 1,2,4-triazole derivatives and evaluated them as cholinesterase inhibitors. These compounds showed significant potential in inhibiting enzymes relevant to neurodegenerative diseases (Arfan et al., 2018).
Diuretic Properties
- A 2018 study by Kravchenko investigated the diuretic activities of 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives, revealing both diuretic and antidiuretic effects. This suggests potential applications in renal function modulation (Kravchenko, 2018).
Antimicrobial and Anticonvulsant Activities
- Gülerman et al. (1997) explored the antimicrobial and anticonvulsant activities of 1,2,4-triazole derivatives, indicating their potential use in treating bacterial infections and seizures (Gülerman et al., 1997).
Liquid Crystal Applications
- Research by Tomma et al. (2009) synthesized compounds containing 1,2,4-triazole and 1,3,4-thiadiazole, showing their application in the field of liquid crystals, potentially useful in display technologies (Tomma et al., 2009).
Anticancer Properties
- A study by Wang et al. (2006) focused on fluorinated 2-arylbenzothiazoles, related to 1,2,4-triazole derivatives, as potential antitumor agents. These compounds were evaluated as probes for positron emission tomography (PET) imaging in cancer research (Wang et al., 2006).
Propiedades
IUPAC Name |
(4-fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-9-5-11(6-10-14)15-19-17(24-2)21(20-15)16(22)12-3-7-13(18)8-4-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITPOHJBRKSJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)
![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)

![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)

![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)


![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)